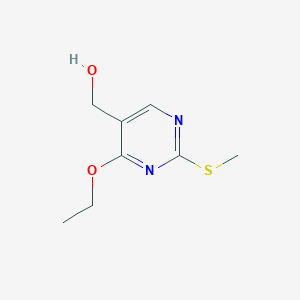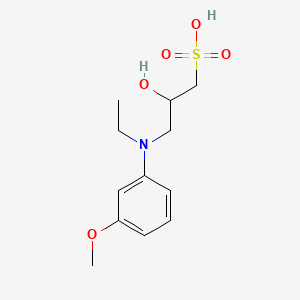![molecular formula C7H10N2O2 B13110237 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate, resulting in the formation of the desired compound as a mixture of diastereomers . The reaction conditions often include the use of catalysts and specific temperature controls to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with similar pharmacological potential.
Uniqueness
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in its structure. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3,6,7,8-tetrahydro-2H-pyrazolo[1,2-a]pyridazine-1,5-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-1-4-8-7(11)3-5-9(6)8/h1-5H2 |
Clave InChI |
SEKJMBZAFGMHTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2CCC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)










